
1,2-Bis(4-(methylthio)phenyl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-(methylthio)phenyl)ethyne is an organic compound with the molecular formula C₁₆H₁₄S₂ and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of two 4-(methylthio)phenyl groups attached to an ethyne (acetylene) backbone. It is used primarily in research settings and has various applications in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(methylthio)phenyl)ethyne can be synthesized through the reaction of 4-(methylthio)phenylacetylene with a suitable coupling reagent. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-iodothioanisole reacts with 4-(methylthio)phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is typically produced on a smaller scale for research purposes. The synthesis involves standard organic chemistry techniques and reagents, making it accessible for laboratory-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-(methylthio)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethyne backbone can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-(methylthio)phenyl)ethyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of novel materials, including polymers and electronic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-(methylthio)phenyl)ethyne is primarily related to its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the methylthio groups can participate in redox reactions, while the ethyne backbone can undergo addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but lacks the ethyne backbone.
4-(Methylthio)phenylacetylene: Contains one 4-(methylthio)phenyl group attached to an ethyne backbone.
Uniqueness
1,2-Bis(4-(methylthio)phenyl)ethyne is unique due to the presence of two 4-(methylthio)phenyl groups attached to an ethyne backbone, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H14S2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |
InChI-Schlüssel |
FXUORIAHNCBTQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


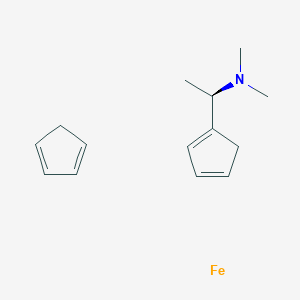


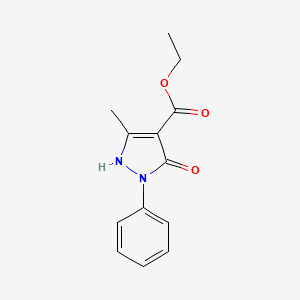
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
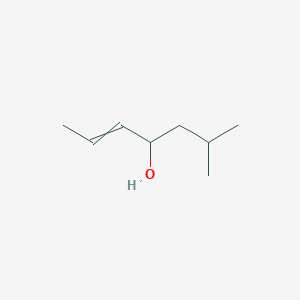
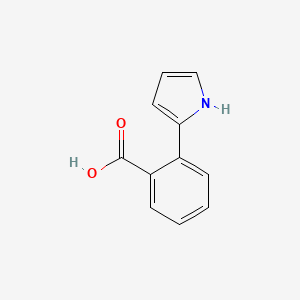
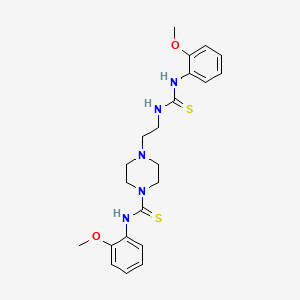
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
